5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a quinoline moiety, and a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chloroaniline and 3-quinolinecarboxaldehyde, under acidic or basic conditions to form the pyrrolopyrimidine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolopyrimidine intermediate.
Methylation: The final step involves the methylation of the nitrogen atoms in the pyrrolopyrimidine ring using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of protein kinases, which are crucial in the regulation of cell growth and proliferation.
Biological Research: The compound is used in studies to understand the molecular mechanisms of kinase inhibition and its effects on cellular pathways.
Chemical Biology: It serves as a tool compound to investigate the role of specific kinases in various biological processes.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell growth and proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activity.
Quinoline Derivatives: Compounds like quinoline N-oxides and tetrahydroquinolines have similar structural features and biological activities.
Pyrrolopyrimidine Derivatives: These compounds are structurally related and exhibit similar pharmacological properties.
Uniqueness
5-(4-chlorophenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its specific combination of functional groups and its potent kinase inhibitory activity. This makes it a valuable compound for drug development and biological research .
Properties
Molecular Formula |
C23H17ClN4O2 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-dimethyl-6-quinolin-3-ylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O2/c1-26-19-13-28(17-11-15-5-3-4-6-18(15)25-12-17)21(14-7-9-16(24)10-8-14)20(19)22(29)27(2)23(26)30/h3-13H,1-2H3 |
InChI Key |
JNQIUSMAQNDKLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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